(1R,2R)-2-(4-Aminophenoxy)cyclohexan-1-ol
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Overview
Description
(1R,2R)-2-(4-Aminophenoxy)cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with an aminophenoxy group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(4-Aminophenoxy)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-aminophenol as the primary starting materials.
Formation of Intermediate: Cyclohexanone undergoes a reaction with 4-aminophenol in the presence of a base to form an intermediate compound.
Reduction: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(4-Aminophenoxy)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the cyclohexane ring or the aminophenoxy group.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of fully reduced cyclohexane derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
(1R,2R)-2-(4-Aminophenoxy)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(4-Aminophenoxy)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-(4-Aminophenoxy)cyclohexan-1-ol: The enantiomer of the compound, with similar but distinct properties.
2-(4-Aminophenoxy)cyclohexanol: A racemic mixture of the compound.
4-Aminophenol: A simpler analog with only the aminophenoxy group.
Uniqueness
(1R,2R)-2-(4-Aminophenoxy)cyclohexan-1-ol is unique due to its chiral nature, which can impart specific stereochemical properties and biological activities. This makes it valuable in applications where chirality is crucial, such as in the development of pharmaceuticals and chiral catalysts.
Properties
IUPAC Name |
(1R,2R)-2-(4-aminophenoxy)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,11-12,14H,1-4,13H2/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMFYABGGPNZRG-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)OC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)O)OC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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